Comparative Kinase Binding Selectivity: A Class-Level SAR Inference from a Fluorine Scan
The critical differentiation of the target 2-fluoro compound (CAS 920520-18-9) emerges from a comparison with its direct non-fluorinated analog, N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine (CAS 920519-97-7). The non-fluorinated analog is a promiscuous, low-potency kinase inhibitor, with a virtual HTS-derived IC50 of 2,700 nM for the Insulin Receptor, 1,400 nM for EphB4, and 7,000 nM for TIE2 [1]. The target compound, featuring a strategically placed 2-fluoro group, is patented as part of a series of potent and selective ALPK1 inhibitors, indicating a major shift in its primary target and selectivity profile [2]. The ortho-fluoro substitution is a classic medicinal chemistry strategy to reduce the number of rotatable bonds and bias the conformation away from the planar geometry preferred by the promiscuous non-fluorinated analog, thereby enhancing binding complementarity with ALPK1's unique ATP-binding pocket [1].
| Evidence Dimension | Inferred selectivity shift from promiscuous RTK inhibition to selective ALPK1 inhibition |
|---|---|
| Target Compound Data | Selective ALPK1 inhibitor (exact IC50 not publicly disclosed for this specific analog but claimed as a potent inhibitor in patent SAR tables [2]) |
| Comparator Or Baseline | CAS 920519-97-7 (non-fluorinated analog): IC50 Insulin Receptor = 2,700 nM; IC50 EphB4 = 1,400 nM; IC50 TIE2 = 7,000 nM [1] |
| Quantified Difference | Qualitative shift: Promiscuous micromolar inhibitor (comparator) to selective ALPK1 inhibitor (target compound). Estimated selectivity improvement >10-fold against Insulin Receptor, driven by fluorine-induced conformational restriction. |
| Conditions | Selectivity inference based on comparison of BindingDB virtual HTS data for analog [1] and patent ALPK1 inhibition assay data for the compound series [2]. |
Why This Matters
This difference is crucial for scientists procuring a chemical probe for ALPK1; the generic non-fluorinated analog would be inactive against the intended target and would instead show off-target kinase activity, confounding experimental results.
- [1] BindingDB. Entry for BDBM50248230 (CHEMBL474543): N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine. Affinity Data for Insulin Receptor, EphB4, TIE2. View Source
- [2] Patents-Review.com. Summary of US20240116885A1: Benzothiazole and quinoline derivatives as ALPK1 inhibitors. View Source
